molecular formula C10H20O B1275744 4-Butylcyclohexanol CAS No. 70568-60-4

4-Butylcyclohexanol

Cat. No.: B1275744
CAS No.: 70568-60-4
M. Wt: 156.26 g/mol
InChI Key: NUANGSLQWFBVEH-UHFFFAOYSA-N
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Description

4-Butylcyclohexanol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol derived from cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylcyclohexanol can be synthesized through the hydrogenation of 4-butylcyclohexanone. The reduction of 4-butylcyclohexanone can be achieved using different reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an alcoholic solvent like ethanol or methanol at room temperature .

Another method involves the catalytic hydrogenation of 4-butylphenol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced by the hydrogenation of 4-butylcyclohexanone using a catalytic system composed of rhodium on a support material like alumina (Al2O3) or silica (SiO2). The reaction is carried out in the presence of hydrogen fluoride (HF) or boron trifluoride (BF3) as co-catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Butylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 4-Butylcyclohexanone

    Reduction: 4-Butylcyclohexane

    Substitution: 4-Butylcyclohexyl chloride, 4-Butylcyclohexyl bromide

Comparison with Similar Compounds

4-Butylcyclohexanol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

4-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUANGSLQWFBVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048204
Record name 4-Butylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70568-60-4
Record name 4-Butylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Butylcyclohexanol
Reactant of Route 2
4-Butylcyclohexanol
Reactant of Route 3
4-Butylcyclohexanol
Reactant of Route 4
4-Butylcyclohexanol
Reactant of Route 5
4-Butylcyclohexanol
Reactant of Route 6
4-Butylcyclohexanol

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